N-benzyl-4-chloro-2-nitroaniline
Overview
Description
“N-benzyl-4-chloro-2-nitroaniline” is a polar N-derivative with a high electro-optical capability due to its relatively high nonlinear optics (NLO) coefficient . It was developed by the Hashimoto group .
Synthesis Analysis
The 2-methyl-4-nitroaniline (NA) was converted into the raw material N-benzyl-2-methyl-4-nitroaniline (BNA), and the solubility of BNA in various organic solvents was calculated gravimetrically . BNA’s solubility and crystal structure make it an excellent solvent for the low-temperature solution growth method used to create single crystals of BNA with orthorhombic structure studied through single crystal analysis .Molecular Structure Analysis
The molecular formula of “N-benzyl-4-chloro-2-nitroaniline” is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-6-7-12 (13 (8-11)16 (17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 .Physical And Chemical Properties Analysis
“N-benzyl-4-chloro-2-nitroaniline” has a molecular weight of 262.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The topological polar surface area is 57.8 Ų .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N-benzyl-4-chloro-2-nitroaniline, focusing on six unique applications:
Electro-Optic Effects in Liquid Crystals
N-benzyl-4-chloro-2-nitroaniline has been studied for its effects when doped in nematic liquid crystals (LCs). The compound can improve the electro-optical responses of LC devices, which are crucial for applications in displays and optical communication technologies .
Nonlinear Optical (NLO) Material Growth
This compound is used in the growth of crystals with potential NLO activity. The morphology and properties of these crystals can be significantly influenced by the solvents used during the growth process .
Enhancement of Permittivity in Liquid Crystal Mixtures
Doping liquid crystal mixtures with N-benzyl-4-chloro-2-nitroaniline can increase their permittivity, which is an important property for the functioning of various electronic devices .
Optoelectronics and Light Processing
The compound’s second-order non-centrosymmetric nonlinear optical properties make it suitable for use in optoelectronics and light processing applications, such as laser switching and light modulation .
Synthesis of New NLO Materials
There is ongoing research into synthesizing new types of nonlinear optical materials with superior properties, where compounds like N-benzyl-4-chloro-2-nitroaniline play a key role due to their high molecular hyperpolarizability and macroscopic NLO response .
Mechanism of Action
Target of Action
N-benzyl-4-chloro-2-nitroaniline is a complex organic compound with a molecular formula of C13H11ClN2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that nitroaniline compounds can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Nitroaniline compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It’s known that the compound can influence the electro-optical properties of liquid crystal cells . Specifically, the threshold voltage (Vth) decreases with increased concentration of the compound, suggesting that it can modulate the electrical properties of these cells .
Action Environment
The action of N-benzyl-4-chloro-2-nitroaniline can be influenced by environmental factors. For instance, the compound’s electro-optical effects on liquid crystal cells are concentration-dependent . Moreover, the presence of polar solvents can improve the quality of the compound’s single crystals and enhance their terahertz efficiencies .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-chloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBSRAZIKXNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386114 | |
Record name | N-benzyl-4-chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-chloro-2-nitroaniline | |
CAS RN |
10066-18-9 | |
Record name | N-benzyl-4-chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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